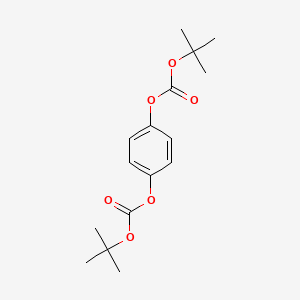

1,4-Phenylene di-tert-butyl bis(carbonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Phenylene di-tert-butyl bis(carbonate) is a chemical compound with the CAS Number: 127175-62-6 . It has a molecular weight of 310.35 and its IUPAC name is 1,4-phenylene di-tert-butyl bis(carbonate) . It is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds like Di-tert-butyl dicarbonate, which can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group, is usually prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This route is currently employed commercially by manufacturers in China and India .Molecular Structure Analysis

The InChI code for 1,4-Phenylene di-tert-butyl bis(carbonate) is 1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 .Chemical Reactions Analysis

As a carbonate, it may participate in reactions with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Physical And Chemical Properties Analysis

1,4-Phenylene di-tert-butyl bis(carbonate) is a solid at room temperature . It has a molecular weight of 310.35 .Wissenschaftliche Forschungsanwendungen

High-Voltage Redox Shuttle Additive

A high voltage redox shuttle additive, tetraethyl-2,5-di-tert-butyl-1,4-phenylene diphosphate (TEDBPDP), has been synthesized and explored as an overcharge protection additive for lithium-ion cells . This molecule exhibits an oxidation potential at 4.8 V vs. Li/Li+, the highest one of any redox shuttles ever synthesized and reported in the literature .

Overcharge Protection for Lithium-Ion Cells

The charge–discharge tests for lithium ion cells with LiMn2O4 and Li1.2Ni0.15Co0.1Mn0.55O2 as cathode materials indicated that the TEDBPDP additive can provide successful overcharge protection at 4.75 V vs. Li/Li+ .

Flame Retardant Additive

The incorporated organophosphate groups in the molecule structure can provide an additional safety feature as a flame retardant additive, making this high-voltage redox shuttle even more attractive .

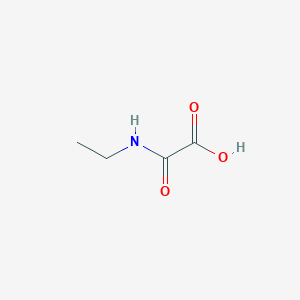

Synthesis of Oxidovanadium (IV) Complex

It is used in the synthesis of oxidovanadium (IV) complex [VOCl2(dbbpy)(H2O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .

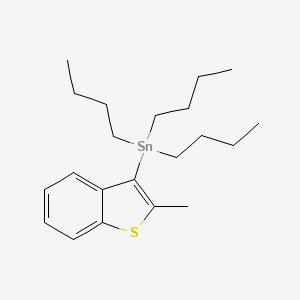

Organic Field-Effect Transistor (OFET) Applications

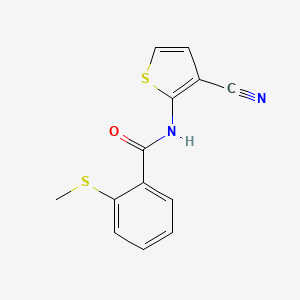

The study reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance .

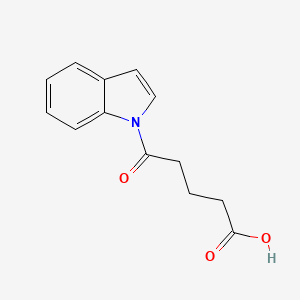

Anti-Inflammatory Activity

BHT has shown a slight anti-inflammatory activity on the expression of cyclooxygenase-2 (Cox2) and TNF- genes upon stimulation with Porphyomonas gingivalis (Pg) fimbriae .

Wirkmechanismus

The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis . Boc-protected amines are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHBOTUNPDMTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)